molecular formula C20H20N2O4S3 B2655861 N'-[(2-methylphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide CAS No. 896340-81-1

N'-[(2-methylphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide

Cat. No.: B2655861
CAS No.: 896340-81-1
M. Wt: 448.57
InChI Key: RJPRXZLRMPUPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(2-methylphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C20H20N2O4S3 and its molecular weight is 448.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds Synthesis

N-heterocyclic carbenes catalyze the rearrangement of certain vinyl sulfones, leading to the generation of highly substituted isoxazolines and other heterocyclic compounds. This represents a novel conjugate addition/Umpolung process, which could be relevant to the chemical structure and reactions of N-(2-methylbenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide (Atienza, Roth, & Scheidt, 2011).

Coenzyme M Analogues in Enzyme Systems

The synthesis and investigation of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogues for their roles in enzyme systems such as methyl-coenzyme M reductase found in Methanobacterium thermoautotrophicum could have implications for understanding the functionality of N-(2-methylbenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide (Gunsalus, Romesser, & Wolfe, 1978).

Novel Complexes with Ligands

The synthesis of novel complexes using ligands, such as N-[2-(2-hydroxybenzylideneamino)ethyl]-4-methyl-benzene-sulfonamide, could provide insights into the potential applications of N-(2-methylbenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide in forming complex molecular structures (Li, Zhai, Hu, & Jiang, 2009).

Polymer Chemistry

The RAFT synthesis of acrylic copolymers containing groups like poly(ethylene glycol) and dioxolane functional groups, leading to well-defined aldehyde containing copolymers for bioconjugation, could relate to the chemical properties and potential applications of N-(2-methylbenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide in polymer chemistry (Rossi, Zou, Scott, & Kizhakkedathu, 2008).

UV-activated Persulfate Method in Degradation Studies

Investigating the degradation of compounds like methyl paraben using the UV-activated persulfate method can provide insights into the degradation and transformation pathways of complex molecules like N-(2-methylbenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide (Dhaka, Kumar, Khan, Paeng, Kurade, Kim, & Jeon, 2017).

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S3/c1-14-6-2-3-7-15(14)12-21-19(23)20(24)22-13-17(16-8-4-10-27-16)29(25,26)18-9-5-11-28-18/h2-11,17H,12-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPRXZLRMPUPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.